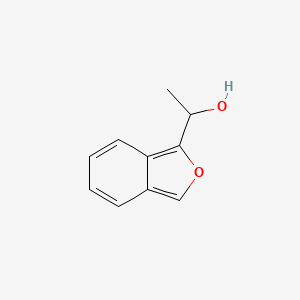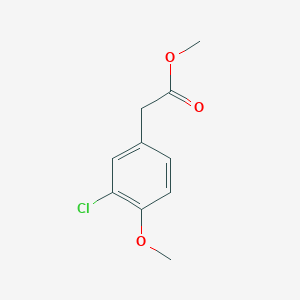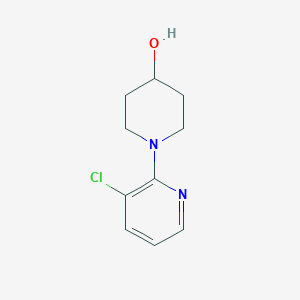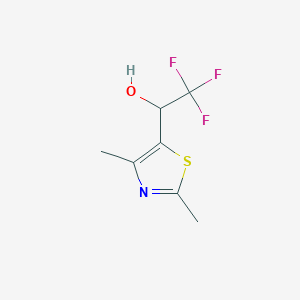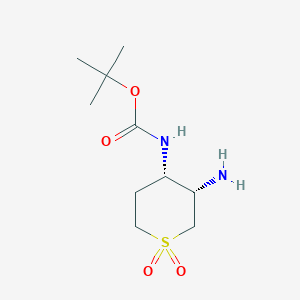
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxidotetrahydro group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (cis-4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate: Similar in structure but differs in the position of the amino group.
Tert-butyl carbamate: Lacks the thiopyran ring and is simpler in structure.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is unique due to its specific structural features, including the thiopyran ring and the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H20N2O4S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-3-amino-1,1-dioxothian-4-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
POPSAHJDHHOFHE-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCS(=O)(=O)C[C@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


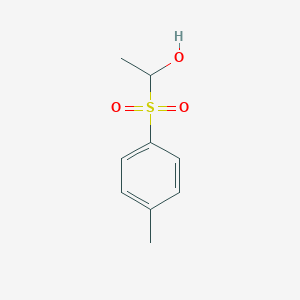


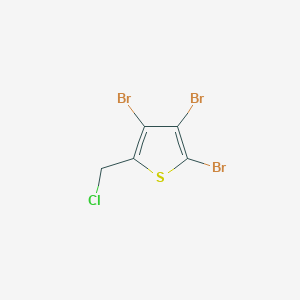
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)
